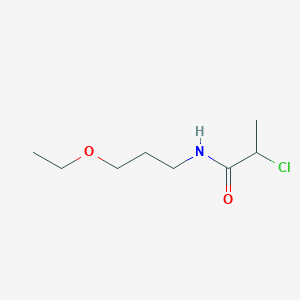
2-chloro-N-(3-ethoxypropyl)propanamide
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 2-chloro-N-(3-ethoxypropyl)propanamide can be represented by the InChI code: 1S/C8H16ClNO2/c1-3-12-6-4-5-10-8(11)7(2)9/h7H,3-6H2,1-2H3,(H,10,11) . This indicates that the molecule consists of an amide group (CONH2) attached to a chlorinated propane backbone, with an ethoxy group (OCH2CH3) attached to the third carbon.Physical And Chemical Properties Analysis
The molecular weight of this compound is 193.67 g/mol . Other physical and chemical properties such as boiling point, melting point, and solubility were not available in the sources I found.Applications De Recherche Scientifique
Herbicidal Activity
- Compounds with chloro and propanamide functionalities have been synthesized and evaluated for their herbicidal properties. For example, N-(7-chloro-5-ethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide demonstrated effective herbicidal activity, suggesting potential agricultural applications for similar chloro-propanamide derivatives (Liu et al., 2007).
Antinociceptive Activity
- Derivatives of chloro-propanamides have been studied for their potential antinociceptive effects, indicating their relevance in pain management research. For instance, (5-chloro-2(3H)-benzoxazolon-3-yl)propanamide derivatives exhibited varying levels of antinociceptive activity, comparing favorably with standard drugs like dipyrone and aspirin (Önkol et al., 2004).
Spectroscopic and Theoretical Characterization
- The spectroscopic and theoretical characterization of compounds with similar functional groups has been conducted to understand their structural and electronic properties. This research aids in the development of materials with tailored properties for specific applications (Zareva, 2006).
Antimicrobial Properties
- The synthesis and cyclization of certain chloro-propanamides have led to compounds with notable antimicrobial properties, highlighting their potential in developing new antimicrobial agents (Baranovskyi et al., 2018).
Nonlinear Optical Materials
- Research on chloro-phenyl-propanamides has contributed to the development of new nonlinear optical materials, demonstrating their utility in electro-optic applications and the advancement of optical technologies (Prabhu et al., 2001).
Mécanisme D'action
The mechanism of action of 2-chloro-N-(3-ethoxypropyl)propanamide is not specified in the sources I found. Its effects would depend on its specific applications, which could range from pharmaceuticals to agrochemicals.
Propriétés
IUPAC Name |
2-chloro-N-(3-ethoxypropyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClNO2/c1-3-12-6-4-5-10-8(11)7(2)9/h7H,3-6H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPGKVZFMFMVBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C(C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



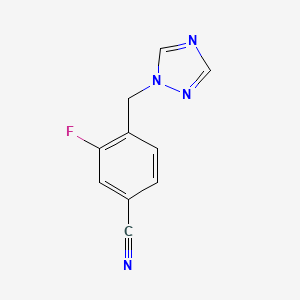
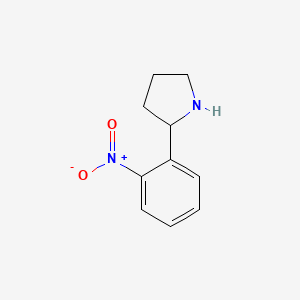
![3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile](/img/structure/B3362976.png)
![3-[(Cyclohexyloxy)methyl]benzonitrile](/img/structure/B3362984.png)

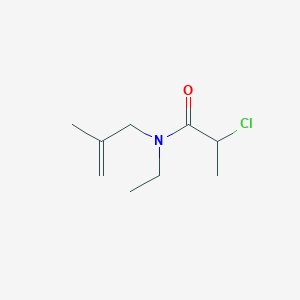

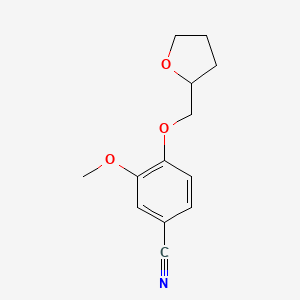
![2-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide](/img/structure/B3363014.png)
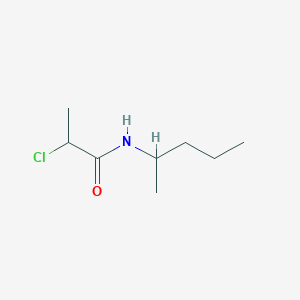
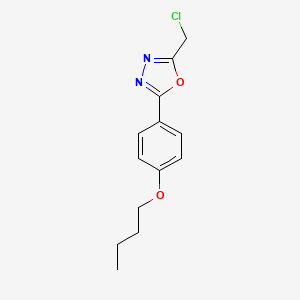

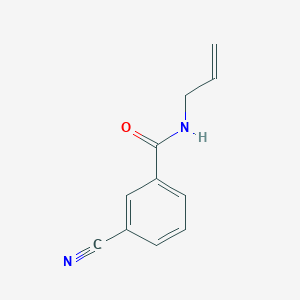
![4-[2-Chloro-4-(chlorosulfonyl)phenoxy]butanoic acid](/img/structure/B3363053.png)